N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine
Description
N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and a methylpyridine group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-2-3-12(16-10-11)17-13-4-5-14(19-18-13)20-8-6-15-7-9-20/h2-5,10,15H,6-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBWHJEWQQFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180232 | |
| Record name | 3-Pyridazinamine, N-(5-methyl-2-pyridinyl)-6-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706449-91-3 | |
| Record name | 3-Pyridazinamine, N-(5-methyl-2-pyridinyl)-6-(1-piperazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706449-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinamine, N-(5-methyl-2-pyridinyl)-6-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common route might include:
Formation of the pyridazine core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.
Substitution with piperazine:
Methylation of pyridine: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms.
Reduction: Reduction reactions could target the pyridazine ring or the piperazine moiety.
Substitution: Various substitution reactions can occur, especially on the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound might be explored for its potential as a ligand in receptor binding studies or as an inhibitor in enzyme assays. Its structural features could interact with biological macromolecules, influencing their activity.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyrimidin-4-amine
- N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyrazin-2-amine
- N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)quinazolin-4-amine
Uniqueness
Compared to similar compounds, N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine might exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct biological activities or chemical reactivity, making it a compound of interest for further research.
Biological Activity
N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- CAS Number: 1706449-91-3
- Molecular Formula: C14H18N6
- Molecular Weight: 270.33 g/mol
The compound features a pyridazine ring that is substituted with a piperazine moiety and a 5-methylpyridine group, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects in various disease models.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for similar applications. A study demonstrated that certain piperazine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin in specific assays .
Antimicrobial Properties
Additionally, studies have highlighted the potential antimicrobial activity of compounds within this chemical class. For example, derivatives were found to possess selective activity against Chlamydia species and showed moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae at varying concentrations . This suggests that this compound may also have applications in treating bacterial infections.
Case Studies
- Cytotoxicity Studies:
- Antibacterial Activity:
Data Table: Biological Activity Summary
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